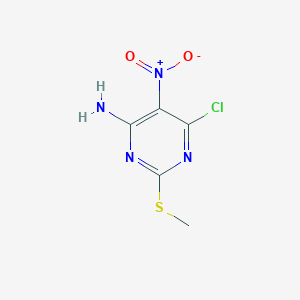

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVATALNXUVGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565045 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-96-8 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine from Diethyl Malonate

Abstract

This technical guide provides an in-depth, step-by-step methodology for the synthesis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, a key heterocyclic compound with applications in pharmaceutical development. The synthesis commences with the foundational building block, diethyl malonate, and proceeds through a logical sequence of cyclization, S-methylation, nitration, chlorination, and selective amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices to ensure reproducibility and high yield.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a highly functionalized pyrimidine derivative. Its structural complexity, featuring a reactive chloro group, a nitro activating group, and an amine, makes it a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies. The synthetic route detailed herein begins with the readily available and cost-effective starting material, diethyl malonate, providing a practical and scalable pathway to the target compound.

The overall synthetic strategy involves the construction of the pyrimidine ring, followed by a series of functional group interconversions to install the required substituents in a controlled manner. Each step has been optimized to ensure high purity and yield, minimizing the need for extensive purification.

Overall Synthetic Pathway

The synthesis of this compound from diethyl malonate is accomplished via a five-step sequence. The pathway is initiated by a base-catalyzed condensation to form the pyrimidine core, followed by sequential functionalization.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis and Mechanistic Discussion

Step 1: Synthesis of 2-Thiobarbituric Acid (Intermediate I)

The initial step involves the construction of the pyrimidine ring through a base-catalyzed Claisen condensation reaction between diethyl malonate and thiourea.

Reaction Scheme: (Image of diethyl malonate + thiourea -> 2-thiobarbituric acid)

-

Mechanistic Insights & Rationale: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, generating a highly nucleophilic enolate. This enolate subsequently attacks one of the electrophilic carbonyl-like carbons of thiourea. An intramolecular cyclization follows, with the elimination of two molecules of ethanol, to yield the stable heterocyclic ring of 2-thiobarbituric acid[1][2]. The use of an alkoxide base that matches the alcohol of the ester (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that could complicate the product mixture.

-

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert nitrogen atmosphere.

-

To this solution, add thiourea (1.0 eq.) and stir until fully dissolved[1].

-

Add diethyl malonate (1.0 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid in water and acidify to a pH of 1-2 with concentrated hydrochloric acid, causing the product to precipitate[1].

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-thiobarbituric acid as a white or off-white solid.

-

Step 2: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol (Intermediate II)

This step involves the selective S-methylation of the thioamide group within the 2-thiobarbituric acid ring.

Reaction Scheme: (Image of 2-thiobarbituric acid -> 2-(methylthio)pyrimidine-4,6-diol)

-

Mechanistic Insights & Rationale: In an alkaline medium (aqueous NaOH), the thiol tautomer of 2-thiobarbituric acid is deprotonated to form a thiolate anion. This thiolate is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction[3]. Dimethyl sulfate is a highly effective methylating agent for this purpose. The reaction is selective for sulfur over nitrogen or oxygen due to the higher nucleophilicity of the soft thiolate anion.

-

Experimental Protocol:

-

Dissolve 2-thiobarbituric acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.) with gentle warming[3].

-

Cool the solution in an ice bath to 0-5 °C.

-

Add dimethyl sulfate (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.

-

Step 3: Synthesis of 5-Nitro-2-(methylthio)pyrimidine-4,6-diol (Intermediate III)

The pyrimidine ring is activated by the electron-donating hydroxyl and methylthio groups, allowing for electrophilic nitration at the C-5 position.

Reaction Scheme: (Image of 2-(methylthio)pyrimidine-4,6-diol -> 5-nitro-2-(methylthio)pyrimidine-4,6-diol)

-

Mechanistic Insights & Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and a strong acid like sulfuric or acetic acid generates the highly electrophilic nitronium ion (NO₂⁺)[4][5]. The electron-rich pyrimidine ring attacks the nitronium ion, forming a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the 5-nitro product. The C-5 position is the most electron-rich and sterically accessible position for electrophilic attack.

-

Experimental Protocol:

-

In a flask cooled to 0-5 °C, add glacial acetic acid[4].

-

Slowly add fuming nitric acid (1.3-1.4 eq.) to the acetic acid while maintaining the low temperature[4].

-

Add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq.) portion-wise to the cold nitrating mixture, ensuring the temperature is kept below 10 °C.

-

Stir the reaction at this temperature for 1-2 hours after the addition is complete[5].

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the yellow solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 4: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (Intermediate IV)

The diol intermediate is converted to the corresponding dichloride, which is essential for the subsequent nucleophilic substitution step.

Reaction Scheme: (Image of 5-nitro-2-(methylthio)pyrimidine-4,6-diol -> 4,6-dichloro-2-(methylthio)-5-nitropyrimidine)

-

Mechanistic Insights & Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chloro groups[6]. The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline[6]. The mechanism involves the initial formation of a dichlorophosphate ester intermediate at the hydroxyl positions. The chloride ions generated in situ then act as nucleophiles, displacing the phosphate leaving group to yield the dichlorinated product. The presence of the electron-withdrawing nitro group facilitates this transformation.

-

Experimental Protocol:

-

To a flask containing phosphorus oxychloride (excess, e.g., 5-10 eq.), add a catalytic amount of N,N-dimethylaniline.

-

Slowly and carefully add 5-nitro-2-(methylthio)pyrimidine-4,6-diol (1.0 eq.) in portions, as the initial reaction can be exothermic.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and a solvent like dichloromethane to quench the excess POCl₃.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

-

Step 5: Synthesis of this compound (Final Product)

This final step involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amine group at the C-4 position.

Reaction Scheme: (Image of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine -> this compound)

-

Mechanistic Insights & Rationale: The two chlorine atoms at the C-4 and C-6 positions are both activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at C-5. The reaction with ammonia or an ammonia equivalent proceeds via a Meisenheimer complex intermediate. While both positions are activated, regioselectivity can often be achieved by controlling reaction conditions (temperature, time, solvent). The C-4 position is generally considered slightly more reactive due to the combined electronic effects of the adjacent ring nitrogen and the nitro group[7]. By using a stoichiometric amount of the amine nucleophile at controlled, often low, temperatures, monosubstitution can be favored over disubstitution.

-

Experimental Protocol:

-

Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N NH₃ in methanol) dropwise over a period of 30 minutes.

-

Allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring for the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product, this compound.

-

Quantitative Data Summary

The following table summarizes typical reagents, conditions, and expected yields for the synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclization | Diethyl malonate, Thiourea, NaOEt | Ethanol | Reflux | 4-6 | 80-90%[1] |

| 2 | S-Methylation | Dimethyl Sulfate, NaOH | Water | 0 - RT | 2-3 | ~85% |

| 3 | Nitration | Fuming HNO₃, Acetic Acid | Acetic Acid | 0 - 10 | 1-2 | >90%[4] |

| 4 | Chlorination | POCl₃, N,N-Dimethylaniline | Neat POCl₃ | Reflux | 3-5 | 85-95% |

| 5 | Amination | Ammonia (NH₃) | THF/Ethanol | 0 - 10 | 2-4 | 75-85% |

Mechanistic Visualization

The following diagram illustrates the key steps in the base-catalyzed formation of the 2-thiobarbituric acid ring.

Caption: Mechanism of the Claisen condensation to form Intermediate I.

Conclusion

This guide has detailed a robust and logical five-step synthesis for this compound starting from diethyl malonate. By explaining the causality behind experimental choices and providing clear, actionable protocols, this document serves as a valuable resource for scientists in the field of organic and medicinal chemistry. The described pathway is efficient, scalable, and utilizes well-understood chemical transformations, making it a reliable method for producing this key pharmaceutical intermediate.

References

- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.

- CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.

- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

- CN104892528A - A preparing method of 2-thiobarbituric acid derivatives. Google Patents.

- CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Google Patents.

- RU2161152C2 - Method of preparing 2-thiobarbiturc acid. Google Patents.

- US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines. Google Patents.

- US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Google Patents.

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. URL: [Link]

-

A Review of the Methodology of the 2-Thiobarbituric Acid Test. ResearchGate. URL: [Link]

-

2-Thiobarbituric Acid Reactive Substances (TBARS). Oxford Biomedical Research. URL: [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. URL: [Link]

-

Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. URL: [Link]

-

Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. National Institutes of Health. URL: [Link]

-

Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. URL: [Link]

- CN1237571A - Preparation method of diethyl malonate. Google Patents.

Sources

- 1. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, reactivity, and analytical characterization of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS No. 38136-96-8). As a polysubstituted pyrimidine, this compound represents a valuable and versatile building block in medicinal chemistry and drug discovery, primarily serving as an intermediate for the synthesis of more complex heterocyclic systems, including purine analogs and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application in synthetic workflows. We will explore its core properties, provide validated analytical protocols, and discuss the chemical causality behind its reactivity profile, grounded in authoritative references.

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

Substituted pyrimidines are privileged scaffolds in pharmaceutical development, renowned for their stability and their ability to mimic the binding interactions of endogenous purines like adenosine within ATP-binding sites of kinases.[1] The subject of this guide, this compound, is a highly functionalized pyrimidine derivative. Its strategic importance stems from the orthogonal reactivity of its substituents:

-

The 4-Amino Group: A key hydrogen bond donor.

-

The 6-Chloro Group: An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.[1][2]

-

The 5-Nitro Group: A strong electron-withdrawing group that activates the pyrimidine ring for SNAr at the 6-position. It also serves as a synthetic handle for reduction to an amino group, enabling further derivatization or cyclization reactions to form bicyclic systems.[3][4]

-

The 2-(methylthio) Group: A stable substituent that can modulate the electronic properties of the ring and can potentially be oxidized or displaced under specific conditions if required.

This unique combination makes the compound a powerful precursor for creating libraries of novel molecules for biological screening, particularly in the pursuit of new therapeutic agents.[1][2]

Chemical Identity and Core Properties

The fundamental identifiers for this compound are summarized below. Accurate identification through these parameters is the first step in any research or development workflow.

| Identifier | Value | Source(s) |

| CAS Number | 38136-96-8 | [5][6] |

| Molecular Formula | C₅H₅ClN₄O₂S | [5][6] |

| Molecular Weight | 220.64 g/mol | [5][6] |

| MDL Number | MFCD23701707 | [5][6] |

| SMILES | NC1=NC(SC)=NC(Cl)=C1=O | [5] |

| InChI | InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(7)2(4(6)9-5)10(11)12/h1H3,(H2,7,8,9) | N/A |

| InChIKey | N/A (Not available in search results) | N/A |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and application in experimental setups.

| Property | Value | Comments & Causality | Source(s) |

| Appearance | Yellow to pale yellow solid | The color is typical for nitro-aromatic compounds due to the n→π* electronic transitions involving the nitro group. | [6] |

| Melting Point | 175-178 °C | A relatively high melting point suggests a stable crystalline lattice structure with significant intermolecular interactions. A sharp melting range is a primary indicator of high purity. | [6] |

| Solubility | Not explicitly defined, but likely soluble in polar aprotic solvents (e.g., DMSO, DMF, THF). | The polar nitro and amine groups suggest solubility in polar solvents. This is crucial for choosing appropriate reaction solvents and analytical diluents. | N/A |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C. | The recommendation for dark, inert, and refrigerated storage indicates potential sensitivity to light, air (oxidation), and thermal degradation over time. This is critical for maintaining sample integrity. | [5][6] |

Synthesis and Reactivity Insights

While a direct synthesis for this compound is not detailed in the provided results, its structure strongly suggests a logical synthetic pathway common for this class of compounds. The workflow below is a scientifically sound projection based on established pyrimidine chemistry.

Caption: Workflow for comprehensive sample validation.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the purity of the compound by separating it from potential impurities.

Expertise & Causality: A gradient elution method using a C18 column is the industry standard for small molecules of intermediate polarity like this one. Acetonitrile is a common organic modifier, and the formic acid acidifies the mobile phase to ensure sharp peak shapes by suppressing the deprotonation of any basic sites on the molecule or impurities.

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis at 254 nm (Aromatic systems absorb strongly at this wavelength).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Gradient Elution Program:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Ramp linearly from 5% to 95% B.

-

Time 15-17 min: Hold at 95% B (column wash).

-

Time 17-18 min: Return to 5% B.

-

Time 18-20 min: Hold at 5% B (equilibration).

-

-

Data Analysis (Trustworthiness):

-

Inject a blank (diluent) to identify system peaks.

-

Inject the sample.

-

Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. For a high-purity sample, this value should be >97%.

-

Protocol: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the compound.

Expertise & Causality: This technique couples the separation power of HPLC with the mass-resolving power of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, preventing fragmentation and allowing for the observation of the protonated molecular ion [M+H]⁺.

Methodology:

-

LC System: Use the same HPLC conditions as in Protocol 5.1.

-

MS System:

-

Interface: Electrospray Ionization (ESI), Positive Ion Mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Drying Gas (N₂): Flow and temperature optimized for the instrument.

-

-

Data Analysis (Trustworthiness):

-

The primary peak from the HPLC UV trace should correspond to a mass peak in the mass spectrometer.

-

Expected Mass: The theoretical exact mass of the [M+H]⁺ ion for C₅H₆ClN₄O₂S⁺ is ~221.00.

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) should detect this mass with <5 ppm error, providing unambiguous confirmation of the elemental composition.

-

Protocol: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure and connectivity of the atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of organic compounds and will not obscure most proton signals.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expect signals corresponding to the amine protons (a broad singlet) and the methylthio protons (a sharp singlet).

-

¹³C NMR Acquisition: Acquire a standard carbon spectrum (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons). Expect signals for the five unique carbon atoms in the structure.

-

Data Analysis: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure of this compound.

Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

| Hazard Information | Details | Source(s) |

| GHS Pictogram(s) | Danger | [5] |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. | [5] |

| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [5] |

Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses or goggles, a lab coat, and nitrile gloves.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its key features—a solid, stable nature, and a highly activated pyrimidine core—make it an ideal substrate for SNAr reactions, enabling the facile construction of diverse molecular libraries. The analytical protocols outlined in this guide provide a robust framework for its quality control and characterization, ensuring the reliability and reproducibility of downstream synthetic applications. Adherence to the specified safety and handling procedures is essential for its responsible use in the laboratory.

References

- BLDpharm. This compound.

- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.

- Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine.

- National Center for Biotechnology Information. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

- National Center for Biotechnology Information. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. 38136-96-8|this compound|BLD Pharm [bldpharm.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

A Comprehensive Technical Guide to 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS: 38136-96-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, a highly functionalized heterocyclic compound. We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway with mechanistic insights, and its strategic importance as a building block in medicinal chemistry and drug discovery.

Core Chemical Identity and Structural Elucidation

This compound is a substituted pyrimidine characterized by the presence of four distinct functional groups: a chloro group, a methylthio group, a nitro group, and an amine group. This dense functionalization makes it a versatile intermediate for constructing more complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 38136-96-8 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₄O₂S | [1][2] |

| Molecular Weight | 220.64 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=NC(SC)=NC(Cl)=C1=O | [3] |

| Synonyms | 6-Chloro-2-methylsulfanyl-5-nitro-pyrimidin-4-ylamine |[1] |

Physicochemical and Handling Properties

Understanding the physical properties and stability of a compound is critical for its effective use in a laboratory setting. The data below, compiled from various chemical suppliers, provides key parameters for handling and storage.

Table 2: Physicochemical Data and Storage Conditions

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 175-178 °C (lit.) | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |[1][3] |

The requirement for refrigerated, inert, and dark storage conditions suggests that the compound may be sensitive to heat, oxidation, and/or light, which could lead to degradation over time. Researchers should adhere strictly to these conditions to ensure the integrity and reactivity of the material.

Strategic Synthesis Pathway

While specific, peer-reviewed syntheses for this exact molecule are not abundant, a logical and efficient pathway can be devised based on established pyrimidine chemistry, particularly from patent literature detailing the synthesis of structurally related precursors.[4] The most plausible approach involves the synthesis of a key intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine , followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the C4-amine group.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices: The following protocol is built upon established chemical principles. The choice of reagents like phosphorus oxychloride (POCl₃) is based on its proven efficacy as a dehydrating and chlorinating agent for converting pyrimidine diols to dichlorides.[4] The final amination step relies on the principles of SNAr, where the electron-withdrawing nitro group activates the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic attack. The C4 position is generally more reactive than the C6 position in such systems, allowing for regioselective substitution.

PART A: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine Intermediate [4]

-

Nitration: Diethyl malonate is carefully treated with fuming nitric acid to yield diethyl nitromalonate. This electrophilic substitution introduces the nitro group that is essential for the final product's electronic properties.

-

Cyclization: The resulting diethyl nitromalonate is cyclized with thiourea in the presence of a strong base like sodium ethoxide. This condensation reaction forms the core pyrimidine ring structure.

-

S-Methylation: The thiol group on the pyrimidine ring is methylated using a standard methylating agent such as dimethyl sulfate in a basic solution. This step is typically high-yielding and specific to the sulfur atom.

-

Chlorination: The intermediate, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, is refluxed in excess phosphorus oxychloride (POCl₃), which serves as both the reactant and solvent. A catalytic amount of N,N-dimethylaniline is added to facilitate the reaction. This crucial step converts the hydroxyl groups into chlorides, which are excellent leaving groups for the subsequent amination.[4] The product is isolated after careful quenching and extraction.

PART B: Regioselective Amination

-

Reaction Setup: The 4,6-dichloro-2-(methylthio)-5-nitropyrimidine intermediate is dissolved in a suitable polar aprotic solvent, such as 1,4-dioxane or THF, in a pressure-rated vessel.

-

Amine Addition: The solution is cooled in an ice bath, and a source of ammonia (e.g., a solution of ammonia in dioxane, or ammonium hydroxide) is added. The vessel is securely sealed.

-

Reaction Execution: The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS. The C4-chloro is electronically more activated and sterically more accessible, leading to preferential substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

-

Validation: The crude product is purified by column chromatography on silica gel to yield the final compound, this compound. The structure and purity should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic molecular scaffold for the synthesis of high-value compounds, particularly in the field of kinase inhibitors.

-

Versatile Chemical Handle: The chloro group at the C6 position is a prime site for SNAr reactions. This allows for the introduction of a wide array of side chains and functional groups by reacting it with various nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries for screening.

-

Scaffold for Kinase Inhibitors: Many potent protein kinase inhibitors feature a substituted pyrimidine or pyridine core that forms critical hydrogen bonds with the kinase hinge region.[5] The amine and adjacent ring nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively. The remaining chloro group provides a vector for building out a substituent to target other regions of the ATP-binding pocket, a common strategy in inhibitor design.[6]

-

Further Functionalization: The nitro group can be chemically reduced to an amine. This unmasks a new nucleophilic site, opening up a second dimension for derivatization, such as amide bond formation or sulfonylation, to further explore the structure-activity relationship (SAR).

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, data from structurally similar chlorinated nitropyrimidines can inform best practices.[7][8]

-

Hazard Profile: Compounds of this class are generally considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is clean and dry.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound (CAS: 38136-96-8) is a compound of significant interest to synthetic and medicinal chemists. Its dense and strategically positioned functional groups provide multiple handles for chemical modification, making it an exceptionally valuable building block for creating complex molecular libraries. Its utility is particularly pronounced in the design of targeted therapeutics, such as kinase inhibitors, where the pyrimidine core can serve as a potent hinge-binding motif. Proper understanding of its synthesis, handling, and chemical reactivity is paramount for leveraging its full potential in research and development.

References

-

Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences product page.[1]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Retrieved from Hoffman Fine Chemicals product page.[2]

-

BLDpharm. (n.d.). 38136-96-8|this compound. Retrieved from BLDpharm product page.[3]

-

EON Biotech. (n.d.). This compound – (38136-96-8). Retrieved from EON Biotech product page.[11]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]]

-

Fisher Scientific. (n.d.). Safety Data Sheet for 6-Chloro-5-nitro-2-picoline. Retrieved from Fisher Scientific SDS repository.[9]

-

Thermo Fisher Scientific. (2014). Safety Data Sheet for 6-Chloro-3-nitropyridin-2-ylamine. Retrieved from Thermo Fisher Scientific SDS repository.[7]

-

Acros Organics. (2014). Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-. Retrieved from Acros Organics SDS repository.[10]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]]

-

Sigma-Aldrich. (2024). Safety Data Sheet for Chlormethine hydrochloride. Retrieved from Sigma-Aldrich SDS repository.

-

CymitQuimica. (2024). Safety Data Sheet for 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Retrieved from CymitQuimica SDS repository.[8]

-

Pharmaffiliates. (n.d.). 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine. Retrieved from Pharmaffiliates product page.[12]

-

Google Patents. (2014). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN103787984A. Retrieved from 4]

-

CAS Common Chemistry. (n.d.). 6-Chloro-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]]

-

ChemWhat. (n.d.). 6-Chloro-2-(methylthio)-N-isopropylpyrimidin-4-amine CAS#: 951884-54-1. Retrieved from ChemWhat database.[13]

-

ChemicalBook. (n.d.). 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3. Retrieved from ChemicalBook product page.[14]

-

Wodarczyk, A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]5]

-

Dar'in, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]6]

-

PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 38136-96-8|this compound|BLD Pharm [bldpharm.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. eontrading.uk [eontrading.uk]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. chemwhat.com [chemwhat.com]

- 14. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Introduction: Understanding the Physicochemical Landscape of a Key Pyrimidine Derivative

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, with a molecular formula of C5H5ClN4O2S and a molecular weight of 220.64 g/mol , is a substituted pyrimidine that holds significant potential as a building block in medicinal chemistry and drug discovery.[1][2][3] The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and its derivatives are known to exhibit diverse biological activities.[4] The specific functional groups of this compound—a reactive chloro group, a nucleophilic amine, a reducible nitro group, and an oxidizable methylthio group—make it a versatile intermediate for further chemical modifications.

However, the journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can severely limit a compound's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[5] This guide, therefore, provides a comprehensive framework for characterizing the solubility and stability of this compound, rooted in established scientific principles and regulatory expectations.

The recommended storage conditions for this compound are in a dark place, under an inert atmosphere, at 2-8°C, which already suggests potential sensitivities to light, oxygen, and elevated temperatures.[2] This guide will provide the methodologies to rigorously quantify these sensitivities.

Part 1: A Rigorous Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its in vivo efficacy. We will explore two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. The shake-flask method is the universally recognized "gold standard" for its determination.[6][7]

-

Preparation of Media: Prepare a panel of aqueous buffers that are relevant to the physiological environment. A typical set would include:

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Compound Addition: Add an excess of solid this compound to a known volume of each medium in triplicate in glass vials. The presence of undissolved solid is crucial throughout the experiment.[8]

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 37°C to mimic physiological conditions) and agitation (e.g., 300 RPM). Allow the system to equilibrate for a sufficient period, usually 24 to 72 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated solubility readings from suspended microparticles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for accurate quantification. Based on methods for similar pyrimidine derivatives, a good starting point would be:[9][10]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometry at a predetermined λmax (e.g., 275 nm, which is common for pyrimidine derivatives).[4]

-

Quantification: Use a calibration curve prepared with known concentrations of the reference standard.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Alternative

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. While not a true equilibrium value, it is invaluable for early-stage drug discovery due to its high-throughput nature.[8]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a 96-well plate to create a range of concentrations.

-

Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering). Alternatively, filter the solutions and quantify the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[6][11]

Anticipated Solubility Profile

Given the presence of polar functional groups (amine, nitro) and a nonpolar core, the solubility of this compound is expected to be moderate and pH-dependent.

| Parameter | SGF (pH 1.2) | SIF (pH 6.8) | PBS (pH 7.4) |

| Thermodynamic Solubility (µg/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Kinetic Solubility (µM) | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Table 1: Hypothetical Solubility Data Presentation |

Part 2: Stability Assessment and Forced Degradation

A comprehensive stability profile is crucial for determining a compound's shelf-life and identifying potential degradation products. Forced degradation (or stress testing) is an essential component of this process, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][12] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[13]

Experimental Protocol: Forced Degradation Study

A forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.[12][13]

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24, 48, 72 hours).

-

Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for specified time points.

-

Neutral: Dissolve the compound in purified water and heat at 60°C for specified time points.

-

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set duration.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to shield it from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

Caption: Workflow for a Forced Degradation Study.

Hypothesized Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which would lead to the formation of the corresponding pyrimidone derivative.[14][15]

-

Oxidation: The methylthio group is a primary target for oxidation. Mild oxidation could yield the sulfoxide, while more aggressive conditions could lead to the sulfone.[16]

-

Reduction: The nitro group is prone to reduction, which can occur under various conditions. This could lead to the formation of a nitroso intermediate and ultimately the corresponding 5-amino derivative.[17][18]

-

Photodegradation: Nitroaromatic compounds are often photolabile and can undergo complex degradation pathways upon exposure to light.[19]

Caption: Hypothesized Degradation Pathways.

Anticipated Stability Profile

A summary of the expected outcomes from the forced degradation study should be tabulated.

| Stress Condition | Observation | Major Degradant(s) (Hypothetical) |

| 0.1 M HCl, 60°C | Significant degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |

| 0.1 M NaOH, 60°C | Rapid degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |

| Water, 60°C | Slow degradation | 6-Hydroxy-2-(methylthio)-5-nitropyrimidin-4-amine |

| 3% H₂O₂, RT | Moderate degradation | Sulfoxide and/or Sulfone derivatives |

| Light Exposure | Moderate degradation | Complex mixture of photoproducts |

| Dry Heat, 80°C | Minimal degradation | No significant degradation |

| Table 2: Hypothetical Forced Degradation Study Results |

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following handling and storage procedures are recommended:

-

pH Control: Avoid strongly acidic or basic conditions in aqueous solutions to minimize hydrolysis of the chloro group.

-

Protection from Light: The compound should be stored in amber vials or containers that block UV and visible light.

-

Inert Atmosphere: To prevent oxidation of the methylthio group, the solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature Control: As recommended, storage at 2-8°C is advisable to minimize the rate of all potential degradation reactions.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for generating the critical data required to assess its viability as a chemical intermediate or a potential drug candidate. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can make informed decisions about formulation strategies, storage, and handling, ultimately accelerating the path from discovery to application.

References

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Haverkort, J. E., & van der Goot, H. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Kress, T. J., & Ruel, O. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

-

Slideshare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Kress, T. J., & Ruel, O. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Li, B., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(10), 15636-15645. [Link]

- Google Patents. (1996).

-

Oregon State University. (1954). The investigations of the methods for the reduction of chloropyrimidines. [Link]

-

Bianchi, M., et al. (1977). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 227-230. [Link]

-

Wang, P., et al. (2007). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research, 35(11), 3772–3782. [Link]

-

Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77. [Link]

-

Gemoets, H. P. L., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2635–2640. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. Retrieved from [Link]

-

Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9764–9785. [Link]

-

Patel, R. V., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University for Science, 9(3), 326–333. [Link]

-

Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064. [Link]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST Chemistry WebBook. [Link]

-

Pharmaffiliates. (n.d.). 1005-38-5| Chemical Name : 4-Amino-6-chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Wang, Y., et al. (2022). A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle. Chemical Science, 13(12), 3469–3475. [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Al-Zoubi, W., & Al-Zoubi, M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(52), 32778–32805. [Link]

-

Philbin, S. P. (1999). Studies of Novel Nitro Substituted Nitrogen Heterocyclic Compounds. London South Bank University. [Link]

-

Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45–63. [Link]

Sources

- 1. 38136-96-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onyxipca.com [onyxipca.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle - Chemical Science (RSC Publishing) [pubs.rsc.org]

potential applications of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in medicinal chemistry

An In-depth Technical Guide Topic: Potential Applications of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly functionalized heterocyclic building block poised for significant application in modern drug discovery. Its strategic arrangement of reactive sites—a displaceable chloro group, a reducible nitro group, and a modifiable amino group—offers a trivalent handle for the synthesis of diverse chemical libraries. This technical guide provides a senior application scientist's perspective on the synthesis, reactivity, and vast potential of this pyrimidine scaffold. We will explore its role in the rational design of targeted therapies, with a particular focus on kinase inhibitors and antiviral agents, and provide actionable protocols and workflows to empower researchers in their quest for novel therapeutic agents.

The Pyrimidine Core: A Privileged Scaffold in Therapeutic Design

In the landscape of medicinal chemistry, pyrimidine-based structures are considered "privileged scaffolds." This distinction arises from their recurring presence in the core of numerous FDA-approved drugs and their innate ability to mimic the purine bases of ATP, enabling them to effectively target a vast array of enzymes, particularly kinases.[1] The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors and donors, facilitating precise interactions within the active sites of biological targets. This compound is not merely another pyrimidine; it is a purpose-built starting material, offering medicinal chemists a robust platform for generating molecular diversity and fine-tuning pharmacological properties.

Physicochemical Profile and Synthesis

A thorough understanding of a starting material's properties is fundamental to its effective use in a synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38136-96-8 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₄O₂S | [3][4] |

| Molecular Weight | 220.63 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | N/A |

| Melting Point | 175-178 °C | [3] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Synthetic Strategy: A Self-Validating Protocol

The synthesis of this key intermediate can be approached through a logical sequence of nitration and chlorination from a more common precursor. The protocol below is designed to be self-validating, with clear checkpoints for reaction completion.

Experimental Protocol: Synthesis of this compound

-

Nitration of Precursor:

-

Carefully add 1.0 equivalent of 4-amino-2-(methylthio)pyrimidine to a stirring solution of concentrated sulfuric acid at 0°C.

-

Once dissolved, add 1.1 equivalents of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

Causality: The strong acid protonates the pyrimidine ring, and the electron-donating amino and methylthio groups direct the electrophilic nitronium ion (NO₂⁺) to the C5 position. The C5 position is sterically accessible and electronically activated.

-

Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).

-

-

Isolation of Nitro-Intermediate:

-

Slowly pour the reaction mixture onto a large volume of crushed ice.

-

Neutralize the solution to pH 7 with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, 2-(methylthio)-5-nitropyrimidin-4-amine, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Chlorination:

-

Suspend 1.0 equivalent of the dried nitro-intermediate in 5-10 volumes of phosphorus oxychloride (POCl₃).

-

Add 0.1 equivalents of a phase-transfer catalyst such as N,N-dimethylaniline.

-

Causality: The electron-withdrawing nitro group activates the C6 position for nucleophilic attack. POCl₃ serves as both the chlorinating agent and the solvent, converting the tautomeric hydroxyl group (in the minor imino-oxo form) into a reactive chloro group. The catalyst facilitates this transformation.

-

Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, monitoring by TLC.

-

-

Final Product Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

The solid product, this compound, precipitates out.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

-

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity: A Triumvirate of Functional Handles

The exceptional utility of this compound stems from its three distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

-

The C6-Chloro Group (The Workhorse): This is the most facile handle for diversification. The chlorine atom is an excellent leaving group, highly activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing nitro group.[5] This position readily reacts with a vast library of nucleophiles—amines, thiols, and alcohols—enabling the exploration of the chemical space crucial for potency and selectivity.

-

The C5-Nitro Group (The Modulator): The strongly electron-withdrawing nitro group is pivotal to the reactivity of the C6-chloro group. More importantly, it can be readily reduced to an amino group using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C). This transformation dramatically alters the electronic properties of the scaffold and introduces a new nucleophilic site for further derivatization via acylation, sulfonylation, or reductive amination.

-

The C4-Amino Group (The Anchor): This primary amine can serve as a critical interaction point with biological targets, often acting as a hydrogen bond donor to the "hinge region" of kinases.[1][6] While it can be derivatized, it is often preserved in early-stage library synthesis to maintain this key interaction.

Caption: The three primary sites for chemical modification on the scaffold.

Potential Applications in Medicinal Chemistry

Kinase Inhibitors: A Scaffold Primed for the ATP Pocket

The pyrimidine core is a cornerstone of modern kinase inhibitor design, and this specific scaffold is exceptionally well-suited for this purpose.[1][7][8] A series of 2-aminopyrimidine derivatives were identified as potent dual Src/Abl kinase inhibitors, demonstrating the power of this core structure.[7][8]

-

Hinge Binding: The C4-amino group is perfectly positioned to form one or more critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of adenosine.[1][6]

-

Selectivity & Potency: The C6 position, diversified via SₙAr reactions, extends into the solvent-exposed region of the ATP binding site. This allows for the introduction of tailored functional groups that can exploit subtle differences between kinase active sites, thereby achieving high potency and selectivity for the target kinase.

-

Gatekeeper Interaction: Modifications can be designed to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.

Antiviral Agents: Building Novel Nucleoside and Non-Nucleoside Analogs

Pyrimidine derivatives are fundamental components of many antiviral therapies.[9] The scaffold of this compound can serve as a versatile starting point for novel antiviral agents.

-

Non-Nucleoside Analogs: The scaffold can be elaborated with various side chains designed to inhibit viral enzymes like polymerases or proteases allosterically. The rapid diversification possible at the C6 position allows for the generation of large libraries for high-throughput screening against viral targets.[10]

-

Modified Nucleobases: The pyrimidine core can be chemically linked to ribose or deoxyribose mimics to create novel nucleoside analogs. These analogs can act as chain terminators during viral replication or as inhibitors of viral polymerases.[11] The methylthio and nitro groups offer unique electronic and steric properties compared to natural nucleobases, potentially evading resistance mechanisms.

Case Study: A Strategic Workflow for a Kinase Inhibitor Library

This section details a practical, field-proven workflow for leveraging this compound to generate a focused library of potential kinase inhibitors.

Experimental Workflow: Focused Library Synthesis

-

Core Reaction (SₙAr Diversification):

-

Dispense the starting scaffold into an array of reaction vials (e.g., 96-well plate format).

-

Add a diverse library of primary and secondary amines (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) in a suitable solvent (e.g., DMSO, NMP).

-

Heat the array to 80-120°C and monitor for completion.

-

Rationale: This is the primary diversification step. The amine library should be chosen to probe a range of properties (size, polarity, basicity) to maximize the chances of finding a favorable interaction in the target's solvent-front region.

-

-

Follow-up Chemistry (Nitro Reduction):

-

Select a subset of "hit" compounds from the primary screen or a representative sample of the initial library.

-

Perform a parallel reduction of the nitro group using iron powder and ammonium chloride in an ethanol/water mixture.

-

Rationale: This unmasks a new reactive handle (the C5-amine) and fundamentally alters the electronics of the pyrimidine ring, potentially improving cell permeability and opening new interaction possibilities.

-

-

Secondary Diversification (Amide/Sulfonamide Formation):

-

React the newly formed C5-amino pyrimidines with a library of acyl chlorides or sulfonyl chlorides in the presence of a base.

-

Rationale: This step adds another layer of diversity, allowing for the fine-tuning of properties and the introduction of new vectors that can pick up additional interactions within the kinase active site.

-

-

Purification & Analysis:

-

Purify all final compounds using mass-directed preparative HPLC.

-

Confirm identity, purity (>95%), and structure for all library members using LC-MS and ¹H NMR.

-

Caption: A multi-step workflow for generating a diverse kinase inhibitor library.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity and multiple handles for diversification make it an ideal scaffold for building high-quality compound libraries targeting pressing therapeutic needs. Future applications will undoubtedly see this scaffold integrated into more advanced drug discovery platforms, including DNA-encoded library (DEL) synthesis, fragment-based lead discovery (FBLD), and the development of covalent inhibitors where the pyrimidine core positions a reactive "warhead" for irreversible target engagement. The continued application of this versatile building block will undoubtedly contribute to the development of the next generation of targeted medicines.

References

-

Pharmaffiliates. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]

-

Hoffman Fine Chemicals. CAS RN 38136-96-8 | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Gfeller, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

Lead Sciences. This compound. [Link]

-

de la Cruz, E., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. [Link]

-

NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [Link]

-

De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical microbiology reviews, 29(3), 695-747. [Link]

-

Ansari, M. Y., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery. Elsevier. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

-

An overview of the pharmacological activities and synthesis of benzothiophene derivatives. (2024). Current Organic Chemistry, 28. [Link]

-

CAS Common Chemistry. 6-Chloro-2-(methylthio)pyrimidin-4-amine. [Link]

-

Antiviral Drug Discovery. (2022). Viruses, 14(11), 2372. [Link]

-

The Rockefeller University. (2024). A new class of antivirals could help prevent future pandemics. [Link]

-

ResearchGate. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

-

Prichard, M. N., et al. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Antimicrobial agents and chemotherapy, 57(8), 3903–3911. [Link]

-

Acharya, B., et al. (2024). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry, 15(2), 313-332. [Link]

-

Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. eontrading.uk [eontrading.uk]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

role of the nitro group in the reactivity of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

An In-depth Technical Guide

Abstract

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is a polysubstituted pyrimidine that serves as a versatile scaffold in medicinal chemistry and drug discovery. The reactivity of this molecule is overwhelmingly governed by the electronic properties of the nitro group located at the C-5 position. This guide elucidates the pivotal role of this substituent, demonstrating how its potent electron-withdrawing nature serves a dual function. Firstly, it profoundly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the C-6 position by stabilizing the key Meisenheimer intermediate. Secondly, the nitro group acts as a versatile synthetic handle, readily undergoing reduction to an amine, which provides a critical entry point for the synthesis of fused heterocyclic systems, most notably purine analogues. This paper provides a detailed examination of these reactivity modes, supported by mechanistic diagrams, comparative data, and detailed experimental protocols for researchers and drug development professionals.

Introduction

The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] Its inherent π-deficient nature makes it a unique building block in organic synthesis.[1] The compound this compound (CAS RN: 38136-96-8) is a highly functionalized pyrimidine derivative that exemplifies the strategic use of substituents to control chemical reactivity.[3][4][5] While the chloro, methylthio, and amino groups each contribute to the molecule's overall character, it is the C-5 nitro group that acts as the primary determinant of its synthetic utility. This guide will explore the profound influence of this nitro group, focusing on its role as both a powerful activating group for nucleophilic substitution and as a latent amino group for subsequent molecular elaboration.

Chapter 1: The Electronic Landscape of the Pyrimidine Core

The reactivity of an aromatic or heteroaromatic ring is dictated by the interplay of the electronic effects of its constituent atoms and substituents. In this compound, the pyrimidine core is rendered electron-deficient by the two nitrogen atoms, which pull electron density from the ring carbons.[1] This effect is further modulated by the four distinct substituents.

-

Amino Group (-NH₂ at C-4): A strong electron-donating group through resonance (+R effect), which pushes electron density into the ring.

-

Nitro Group (-NO₂ at C-5): A powerful electron-withdrawing group through both resonance (-R effect) and induction (-I effect).[6][7]

-

Chloro Group (-Cl at C-6): An electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.

-

Methylthio Group (-SMe at C-2): A weakly electron-donating group.

The dominant force in this electronic system is the C-5 nitro group. Its potent electron-withdrawing capacity overwhelms the donating effects of the amino and methylthio groups, drastically lowering the electron density of the entire ring system. This pronounced π-deficiency makes the ring highly susceptible to attack by nucleophiles.

Caption: Electronic contributions of substituents on the pyrimidine ring.

Chapter 2: The Nitro Group as a Potent SNAr Activator

The primary consequence of the nitro group's electronic influence is the dramatic acceleration of nucleophilic aromatic substitution (SNAr) at the C-6 position, enabling the displacement of the chloro group. This reaction proceeds via a two-step addition-elimination mechanism.[8][9]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at C-6, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.